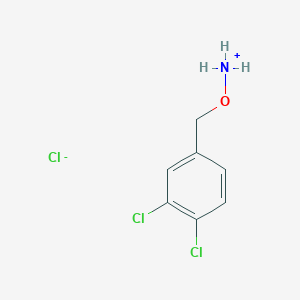

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUZSWJUEHCRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15256-10-7 | |

| Record name | Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15256-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, a versatile reagent with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Growing Interest

This compound is a substituted hydroxylamine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of a hydroxylamine moiety with the specific electronic and steric properties of the 3,4-dichlorobenzyl group, make it a reagent of interest for creating novel compounds with potential therapeutic applications. Notably, O-alkylhydroxylamines have been identified as a promising class of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy[1]. The 3,4-dichloro substitution pattern on the benzyl ring can significantly influence the compound's binding affinity and pharmacokinetic properties, making this particular derivative a subject of focused research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in a laboratory setting. The following table summarizes its key characteristics.

| Property | Value | Source/Reference |

| Molecular Formula | C₇H₈Cl₃NO | [2] |

| Molecular Weight | 228.50 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | 155-156 °C (for O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride) | [1] |

| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in cold ethanol. | Inferred from related compounds[3] |

| Purity | Commercially available up to 95% | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the O-alkylation of a protected hydroxylamine followed by deprotection. A common and effective method utilizes the reaction of 3,4-dichlorobenzyl chloride with N-hydroxyphthalimide, followed by hydrazinolysis to release the free hydroxylamine, which is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: N-(3,4-Dichlorobenzyloxy)phthalimide

-

To a stirred solution of N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3,4-dichlorobenzyl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield N-(3,4-Dichlorobenzyloxy)phthalimide.

Causality: The use of a base like triethylamine is crucial to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a nucleophilic oxygen that readily attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.

Step 2: this compound

-

Suspend the N-(3,4-Dichlorobenzyloxy)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

To this suspension, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The reaction is typically exothermic.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil of O-(3,4-Dichlorobenzyl)hydroxylamine.

-

Dissolve the crude oil in diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Causality: Hydrazinolysis is a standard method for cleaving the phthalimide protecting group. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of the stable phthalhydrazide and liberating the desired O-substituted hydroxylamine. The final step involves the protonation of the basic nitrogen of the hydroxylamine with HCl to form the stable and easily handleable hydrochloride salt.

Synthesis Workflow Diagram

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and amine protons.

-

δ ~11.0-12.0 ppm (br s, 3H, -ONH₃⁺) : A broad singlet corresponding to the three protons of the ammonium group. The chemical shift can be variable and concentration-dependent.

-

δ ~7.7 ppm (d, J ≈ 2.0 Hz, 1H, Ar-H) : A doublet for the proton at the C2 position of the benzene ring.

-

δ ~7.5 ppm (d, J ≈ 8.4 Hz, 1H, Ar-H) : A doublet for the proton at the C5 position of the benzene ring.

-

δ ~7.3 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H, Ar-H) : A doublet of doublets for the proton at the C6 position of the benzene ring.

-

δ ~5.0 ppm (s, 2H, -CH₂-) : A singlet for the two benzylic protons.

Rationale: The electron-withdrawing nature of the two chlorine atoms deshields the aromatic protons, shifting them downfield. The chemical shifts and coupling constants are predicted based on known substituent effects and data from similar compounds like 3,4-dichlorobenzylamine[4]. The acidic protons of the ammonium group are expected to be significantly downfield and broad due to exchange and hydrogen bonding.

13C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

δ ~135-140 ppm (Ar-C) : Quaternary carbon attached to the benzyl group.

-

δ ~130-132 ppm (Ar-C) : Quaternary carbons attached to chlorine atoms.

-

δ ~128-130 ppm (Ar-CH) : Aromatic CH carbons.

-

δ ~75-78 ppm (-CH₂-) : Benzylic carbon, shifted downfield due to the adjacent oxygen atom.

Rationale: The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine substituents. The benzylic carbon signal is characteristically found in the 70-80 ppm range for O-benzyl hydroxylamines.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~3200-2800 cm⁻¹ (broad) : N-H stretching vibrations of the ammonium group.

-

~3050-3000 cm⁻¹ : Aromatic C-H stretching.

-

~1600, 1475 cm⁻¹ : Aromatic C=C stretching.

-

~1050 cm⁻¹ : C-O stretching of the ether linkage.

-

~820 cm⁻¹ : C-Cl stretching.

Rationale: The broad absorption in the high-frequency region is a hallmark of the N-H stretching in ammonium salts. The other peaks are characteristic of the aromatic ring, the C-O bond, and the C-Cl bonds.

Reactivity and Mechanistic Insights

This compound serves as a source of the corresponding free base, which is a potent nucleophile. The primary reactivity centers on the nitrogen atom of the hydroxylamine moiety.

Formation of Oximes

A fundamental reaction of O-substituted hydroxylamines is their condensation with aldehydes and ketones to form oxime ethers. This reaction is highly efficient and proceeds under mild conditions, often with acid or base catalysis.

Reaction Scheme:

This reaction is crucial for the derivatization of carbonyl compounds for analytical purposes and for the synthesis of more complex molecules where the oxime ether can be further transformed.

1,3-Dipolar Cycloaddition Reactions

The in situ generation of nitrones from O-(3,4-Dichlorobenzyl)hydroxylamine and aldehydes provides a powerful intermediate for 1,3-dipolar cycloaddition reactions. These reactions, particularly with alkenes, lead to the formation of isoxazolidine rings, which are important heterocyclic scaffolds in medicinal chemistry.

Reaction Pathway Diagram

Applications in Research and Drug Development

The primary application of this compound in contemporary research lies in its role as a precursor to enzyme inhibitors and as a versatile synthetic intermediate.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan Dioxygenase (TDO)

Recent studies have identified O-arylhydroxylamines as potent inhibitors of IDO1, IDO2, and TDO, enzymes that play a critical role in tumor immune escape by catabolizing tryptophan[1]. The 3,4-dichloro substitution pattern has been shown to be particularly effective, with O-(3,4-Dichlorophenyl)hydroxylamine demonstrating pan-inhibitory activity against all three enzymes. This makes it a highly valuable lead compound for the development of novel cancer immunotherapies. The hydroxylamine moiety is believed to coordinate with the heme iron in the active site of these enzymes, leading to their inhibition.

Synthesis of Substituted Benzofurans

O-(3,4-Dichlorophenyl)hydroxylamine has been utilized in the synthesis of substituted benzofurans, a class of heterocyclic compounds with a wide range of biological activities[5]. This application highlights the versatility of this reagent in constructing complex molecular architectures of pharmaceutical relevance.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as a flammable solid and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with significant and expanding utility in the fields of organic synthesis and medicinal chemistry. Its role as a precursor to pan-inhibitors of IDO and TDO enzymes positions it as a key molecule in the development of next-generation cancer immunotherapies. The synthetic protocols, spectroscopic data, and reactivity profile detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. PMC - NIH. [Link]

-

This compound, 95% Purity, C7H8Cl3NO, 1 gram. Amazon. [Link]

Sources

- 1. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 4. 3,4-Dichlorobenzylamine(102-49-8) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Introduction: The Significance of O-Substituted Hydroxylamines

An In-Depth Technical Guide to the Synthesis of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals. As a substituted alkoxyamine, its core utility lies in its ability to react with aldehydes and ketones to form stable oxime ethers. This functional group is a cornerstone in the design of biologically active molecules, contributing to improved metabolic stability, altered pharmacokinetic profiles, and potent biological interactions. This guide provides a detailed, field-proven methodology for the synthesis of this valuable compound, grounded in established chemical principles and designed for reproducibility and scalability by researchers and drug development professionals.

Synthetic Strategy: A Modified Gabriel Synthesis Approach

The synthesis of O-alkylhydroxylamines can be approached through several pathways. A common and robust method is a modification of the Gabriel synthesis, which is traditionally used for preparing primary amines.[1] The conventional route for alkoxyamine hydrochlorides involves the O-alkylation of a protected hydroxylamine equivalent, followed by deprotection.[2][3]

For the synthesis of this compound, the most reliable and well-documented strategy involves a two-step process:

-

O-Alkylation of N-Hydroxyphthalimide: This step utilizes 3,4-dichlorobenzyl chloride as the alkylating agent to react with N-hydroxyphthalimide. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired side reactions and facilitating the selective formation of the C-O bond.[4]

-

Deprotection via Hydrazinolysis: The subsequent removal of the phthalimide group is most effectively achieved using hydrazine hydrate in what is known as the Ing-Manske procedure.[5] This step liberates the desired O-substituted hydroxylamine, which is then converted to its stable hydrochloride salt.

This approach is favored for its high yields, operational simplicity, and the crystalline, easily purified nature of the intermediate and final products.

Reaction Pathway and Mechanism

The overall synthetic transformation is depicted below. The first step is a nucleophilic substitution (SN2) reaction, where the oxygen of N-hydroxyphthalimide, made more nucleophilic by a base, attacks the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride. The second step is a nucleophilic acyl substitution-elimination reaction, where hydrazine attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide leaving group and the free alkoxyamine.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-(3,4-Dichlorobenzyloxy)phthalimide

This initial stage involves the formation of the key intermediate through an SN2 reaction. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) relatively "bare" and highly reactive. This enhances the nucleophilicity of the N-hydroxyphthalimide anion, accelerating the SN2 reaction rate.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the acidic N-OH proton of N-hydroxyphthalimide (pKa ≈ 6-7). It is heterogeneous in DMF, which can simplify workup, but provides enough basicity in solution to drive the reaction forward. Using a stronger base like sodium hydride is unnecessary and could lead to side reactions.

-

Temperature: A moderately elevated temperature (60-70 °C) provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting decomposition of the reactants or product.

Experimental Protocol: Step 1

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |

| 3,4-Dichlorobenzyl chloride | 1.0 | 195.46 | 10.0 | 51.2 |

| N-Hydroxyphthalimide | 1.1 | 163.13 | 9.22 | 56.5 |

| Anhydrous Potassium Carbonate | 1.5 | 138.21 | 10.6 | 76.8 |

| Dimethylformamide (DMF) | - | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-hydroxyphthalimide (9.22 g, 56.5 mmol) and anhydrous potassium carbonate (10.6 g, 76.8 mmol).

-

Add 100 mL of DMF to the flask. Stir the suspension for 15 minutes at room temperature.

-

Add 3,4-dichlorobenzyl chloride (10.0 g, 51.2 mmol) to the suspension.

-

Heat the reaction mixture to 65 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A white precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Dry the white solid in a vacuum oven at 50 °C to a constant weight. The product, N-(3,4-Dichlorobenzyloxy)phthalimide, is typically obtained in >90% yield and is of sufficient purity for the next step.

Part 2: Synthesis of this compound

This final stage involves the cleavage of the phthalimide protecting group. The Ing-Manske procedure with hydrazine is highly efficient for this transformation.

Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl centers of the phthalimide ring. This leads to an irreversible cyclization that forms the highly stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the products.[5]

-

Solvent: Ethanol is a good choice as it dissolves the starting material and the intermediate amine product, but it is a poor solvent for the phthalhydrazide byproduct, which conveniently precipitates out.

-

Acidification: After the primary amine is liberated, concentrated hydrochloric acid is added for two reasons. First, it protonates the desired product, forming the stable and often crystalline hydrochloride salt, which simplifies isolation. Second, it helps to break down any remaining intermediates and ensures the complete precipitation of the phthalhydrazide byproduct.[5]

Experimental Protocol: Step 2

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount (g) | Moles (mmol) |

| N-(3,4-Dichlorobenzyloxy)phthalimide | 1.0 | 322.14 | 15.0 | 46.6 |

| Hydrazine Hydrate (~64% N₂H₄) | 1.2 | 50.06 | 3.65 | 55.9 |

| Ethanol (95%) | - | - | 150 mL | - |

| Concentrated HCl (~37%) | - | - | ~10 mL | - |

Procedure:

-

Suspend N-(3,4-Dichlorobenzyloxy)phthalimide (15.0 g, 46.6 mmol) in 150 mL of 95% ethanol in a 500 mL round-bottom flask with a magnetic stir bar.

-

Add hydrazine hydrate (3.65 g, 55.9 mmol) dropwise to the suspension at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The suspension will gradually dissolve.

-

After approximately 15-30 minutes of reflux, a voluminous white precipitate (phthalhydrazide) will begin to form. Continue refluxing for a total of 2 hours.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Transfer the filtrate to a clean flask. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH ≈ 1-2, check with pH paper).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The remaining residue is the crude this compound. Recrystallize the solid from a suitable solvent system, such as isopropanol/ether, to obtain a pure, crystalline white solid.

-

Dry the final product in a vacuum oven. The typical yield is 75-85%.

Caption: Experimental workflow for the two-step synthesis.

References

-

Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). National Institutes of Health (NIH).

-

Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,N′-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Taylor & Francis Group.

-

Gabriel Synthesis. Chemistry LibreTexts.

-

A PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones for efficient synthesis of N-alkoxyphthalimide products in moderate to good yields has been described. National Institutes of Health (NIH).

-

Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. BenchChem.

-

Cleavage of phthalimides to amines. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Rapid Synthesis of Alkoxyamine Hydrochloride Derivatives From Alkyl Bromide and N,Nâ²-Di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Core Mechanism of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, a potent modulator of Semicarbazide-Sensitive Amine Oxidase (SSAO). Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of SSAO enzymology with actionable experimental protocols to investigate the inhibitory effects of this compound.

Introduction: The Significance of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function transmembrane protein with significant pathophysiological relevance.[1] It is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. The enzymatic activity of SSAO involves the oxidative deamination of primary amines, leading to the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[1]

The products of the SSAO-catalyzed reaction are highly reactive and have been implicated in a range of cellular and tissue-level effects, including oxidative stress and the formation of advanced glycation end-products (AGEs). Elevated SSAO activity has been associated with several pathological conditions, including:

-

Diabetes Mellitus: Increased SSAO activity is thought to contribute to vascular complications in diabetic patients.[2]

-

Atherosclerosis: The enzymatic products of SSAO can promote inflammation and modifications of low-density lipoproteins (LDL), contributing to plaque formation.

-

Inflammatory Diseases: As VAP-1, the protein mediates the adhesion and transmigration of leukocytes to sites of inflammation.[3]

-

Neurodegenerative Diseases: There is emerging evidence for the involvement of SSAO in neuroinflammatory processes.

Given its central role in these disease processes, the inhibition of SSAO has emerged as a promising therapeutic strategy. This compound represents a class of compounds designed to specifically target and inhibit this enzyme.

Unraveling the Mechanism of Action: Inhibition of SSAO

The inhibitory action of this compound on SSAO is rooted in the chemical reactivity of its hydroxylamine moiety and the specific interactions of its dichlorobenzyl group within the enzyme's active site. While direct kinetic studies on this specific molecule are not widely published, its mechanism can be inferred from extensive structure-activity relationship (SAR) studies of related hydroxylamine and arylalkylamine-based inhibitors.[4][5]

The proposed mechanism of inhibition is competitive and likely irreversible or very slowly reversible. The key steps are as follows:

-

Active Site Recognition and Binding: The O-(3,4-Dichlorobenzyl) moiety facilitates the initial binding of the inhibitor to the active site of SSAO. The hydrophobic nature of the dichlorophenyl ring likely interacts with non-polar amino acid residues in the enzyme's substrate-binding pocket. The substitution pattern on the aromatic ring is crucial for modulating the affinity and specificity of the inhibitor.[4]

-

Interaction with the Catalytic Site: The hydroxylamine (-ONH₂) group is the key functional group responsible for the inhibitory activity. It is structurally similar to the primary amine substrates of SSAO and is thus recognized by the catalytic machinery of the enzyme.

-

Covalent Adduct Formation or Tight Binding: The hydroxylamine nitrogen can act as a potent nucleophile, leading to the formation of a stable, likely covalent, adduct with the topaquinone (TPQ) cofactor at the heart of the SSAO active site. This effectively inactivates the enzyme, preventing it from processing its natural substrates. Alternatively, the inhibitor may bind with such high affinity that it becomes a very slowly dissociating, pseudo-irreversible inhibitor.

The overall inhibitory process can be visualized as a multi-step interaction, beginning with substrate-like recognition and culminating in the inactivation of the enzyme's catalytic center.

Signaling Consequences of SSAO Inhibition

By blocking the enzymatic activity of SSAO, this compound is expected to mitigate the downstream pathological effects of the enzyme's products. The primary consequences of inhibition include:

-

Reduced Oxidative Stress: Inhibition of SSAO decreases the production of hydrogen peroxide, a major reactive oxygen species (ROS), thereby alleviating cellular oxidative stress.

-

Decreased Formation of Cytotoxic Aldehydes: The generation of harmful aldehydes, such as formaldehyde and methylglyoxal (from the metabolism of endogenous amines like methylamine and aminoacetone), is suppressed.

-

Anti-inflammatory Effects: Through its role as VAP-1, SSAO facilitates leukocyte adhesion to the vascular endothelium. Inhibition of its enzymatic function has been shown to have anti-inflammatory effects, potentially by altering the local cellular environment or through allosteric effects on its adhesive function.[3][5]

The following diagram illustrates the central role of SSAO in vascular pathophysiology and the points of intervention by an inhibitor like this compound.

Caption: The dual role of SSAO/VAP-1 and its inhibition.

Experimental Protocols for Assessing SSAO Inhibition

To quantitatively assess the inhibitory potential of this compound, a variety of in vitro enzyme activity assays can be employed. The choice of assay often depends on the available equipment, desired throughput, and sensitivity.

Fluorometric Assay using Amplex® Red

This is a high-throughput and sensitive method that detects the production of hydrogen peroxide, one of the products of the SSAO-catalyzed reaction.[6]

Principle: The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production and thus to SSAO activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.

-

SSAO Enzyme Source: Purified bovine plasma SSAO, human recombinant SSAO, or tissue homogenates (e.g., rat aorta).

-

Substrate: Benzylamine (typically 1 mM stock solution).

-

Amplex® Red/HRP Working Solution: Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.

-

Inhibitor Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the Amplex® Red/HRP working solution.

-

Add 10 µL of the inhibitor dilution (or vehicle for control wells).

-

Add 20 µL of the SSAO enzyme solution.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 20 µL of the benzylamine substrate solution.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the Amplex® Red-based SSAO inhibition assay.

Radiometric Assay

This classic method measures the conversion of a radiolabeled substrate to its product. It is highly sensitive and specific but requires handling of radioactive materials.

Principle: [¹⁴C]-Benzylamine is used as the substrate. SSAO converts it to [¹⁴C]-benzaldehyde, which is then separated from the unreacted substrate by solvent extraction and quantified by liquid scintillation counting.[2]

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine Assay Buffer (0.1 M Sodium Phosphate, pH 7.4), the inhibitor dilution (or vehicle), and the SSAO enzyme source.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding [¹⁴C]-benzylamine (final concentration typically 20-50 µM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 M citric acid or HCl.

-

Add an organic solvent (e.g., toluene or a toluene/ethyl acetate mixture) to extract the [¹⁴C]-benzaldehyde product. The unreacted charged [¹⁴C]-benzylamine remains in the aqueous phase.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the organic (upper) phase to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific activity of the [¹⁴C]-benzylamine.

-

Determine the percent inhibition and calculate the IC₅₀ value as described for the fluorometric assay.

-

HPLC-Based Assay

This method offers high specificity by directly measuring the formation of the aldehyde product.

Principle: The reaction is performed as in other assays. After stopping the reaction, the product (benzaldehyde) is derivatized to a fluorescent or UV-active compound, which is then separated and quantified by High-Performance Liquid Chromatography (HPLC).[7]

Step-by-Step Methodology:

-

Enzymatic Reaction:

-

Incubate the SSAO enzyme, inhibitor, and substrate (benzylamine) at 37°C.

-

Stop the reaction by adding acid (e.g., perchloric acid) to deproteinize the sample.

-

Centrifuge to pellet the precipitated protein.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add a derivatizing agent. A common choice is dimedone, which reacts with aldehydes to form a stable, fluorescent product.[7]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or UV detector.

-

Use an isocratic or gradient elution method to separate the derivatized product from other components.

-

Quantify the product by comparing its peak area to a standard curve of derivatized benzaldehyde.

-

-

Data Analysis:

-

Calculate the enzyme activity and percent inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase, acting through a mechanism that involves high-affinity binding to the enzyme's active site and likely covalent modification of the TPQ cofactor. Its ability to suppress the production of cytotoxic aldehydes and reactive oxygen species makes it a valuable tool for studying the pathophysiology of SSAO and a promising lead structure for the development of therapeutics for inflammatory and vascular diseases.

Future research should focus on detailed kinetic studies to precisely define the nature of inhibition (e.g., reversible vs. irreversible, time-dependence) and in vivo studies to evaluate its efficacy and pharmacokinetic profile in relevant disease models. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, enabling a deeper understanding of this compound's therapeutic potential.

References

- Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells. MDPI.

- Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives.

- Determination of semicarbazide-sensitive amine oxidase activity in human plasma by high-performance liquid chromatography with fluorimetric detection. PubMed.

- Structure-activity relationships of SSAO/VAP-1 arylalkylamine-based substr

- Semicarbazide-sensitive amine oxidase (SSAO) of the rat aorta. Interactions with some naturally occurring amines and their structural analogues. PubMed.

- Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO)

- Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells. NIH.

- The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells. University of Hertfordshire Research Archive.

- Biotie Therapies describes novel SSAO inhibitors. BioWorld.

- Semicarbazide-sensitive amine oxidase (SSAO)

- The Structure-Activity Relationship of D-Amino Acid Oxidase Inhibitors: A Technical Guide. Benchchem.

- [Determination of serum semicarbazide-sensitive amine oxidase activity in diabetic retinop

- Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narr

- A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N. PubMed.

Sources

- 1. repub.eur.nl [repub.eur.nl]

- 2. [Determination of serum semicarbazide-sensitive amine oxidase activity in diabetic retinopathy in type-2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review | MDPI [mdpi.com]

- 4. Structure-activity relationships of SSAO/VAP-1 arylalkylamine-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of semicarbazide-sensitive amine oxidase activity in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS number

An In-Depth Technical Guide to O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 15256-10-7)

Introduction

This compound, identified by the CAS number 15256-10-7, is a specialized chemical reagent of significant interest to the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.[1] As a substituted hydroxylamine, it serves as a critical building block for introducing the 3,4-dichlorobenzyloxyamino moiety into molecular scaffolds. This functional group is particularly relevant in the design of novel therapeutics, where the dichlorinated phenyl ring can modulate pharmacokinetic and pharmacodynamic properties through steric and electronic effects.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. It moves beyond simple data presentation to offer field-proven insights into its synthesis, characterization, handling, and application. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its successful use in any experimental workflow. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15256-10-7 | [1] |

| Molecular Formula | C₇H₈Cl₃NO | [1] |

| Molecular Weight | 228.50 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C or room temperature | [2] |

Expert Insights:

-

Stability and Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen.[2] Cool and dry conditions are essential.[2] As with many hydrochloride salts of amines, it is hygroscopic.

Synthesis and Purification

While commercial suppliers provide this reagent, understanding its synthesis is crucial for troubleshooting experiments and identifying potential impurities. The most logical synthetic pathway is the O-alkylation of hydroxylamine with a suitable 3,4-dichlorobenzyl electrophile.

Diagram: Proposed Synthesis Pathway

Caption: General reaction scheme for the synthesis of the target compound.

Self-Validating Synthesis Protocol (Exemplar)

This protocol is based on established methods for the preparation of O-substituted hydroxylamines.[3] The causality for each step is explained to ensure a robust and reproducible process.

Objective: To synthesize this compound from 3,4-dichlorobenzyl chloride.

Materials:

-

3,4-Dichlorobenzyl chloride

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., Ethanol, DMF)

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

Methodology:

-

Preparation of Hydroxylamine Free Base (In Situ):

-

Procedure: In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride (1.2 equivalents) in ethanol. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 equivalents) in ethanol. A precipitate of sodium chloride will form.

-

Causality: The hydrochloride salt of hydroxylamine is stable and commercially available, but the free base is required for the nucleophilic attack. Generating it in situ at low temperature minimizes its decomposition. The stoichiometry ensures a slight excess of hydroxylamine to drive the reaction to completion.

-

-

O-Alkylation Reaction:

-

Procedure: To the cold suspension from Step 1, add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in ethanol dropwise. Allow the mixture to warm to room temperature and then stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Causality: This is a standard Sₙ2 reaction. The hydroxylamine free base acts as the nucleophile, displacing the chloride from the benzylic carbon. Ethanol is a suitable polar protic solvent for this transformation. Reaction progress monitoring is critical to determine the endpoint and prevent side-product formation.

-

-

Work-up and Extraction:

-

Procedure: Filter the reaction mixture to remove the precipitated NaCl. Evaporate the solvent under reduced pressure. Resuspend the residue in a mixture of water and diethyl ether. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: This sequence removes inorganic salts and transfers the desired free base product into an organic solvent. The brine wash removes residual water from the organic phase.

-

-

Hydrochloride Salt Formation and Isolation:

-

Procedure: Filter the dried organic solution and cool it in an ice bath. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Causality: Converting the free base to its hydrochloride salt serves two purposes: it makes the compound more stable for storage and provides a straightforward method of purification via precipitation, as the salt is typically much less soluble in nonpolar solvents like ether than the free base.

-

-

Final Purification:

-

Procedure: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system like ethanol/diethyl ether.

-

Causality: The ether wash removes residual starting materials or non-basic byproducts. Recrystallization is the gold standard for achieving high purity of crystalline solids.

-

Analytical Characterization

Confirming the identity, purity, and stability of this compound is essential. A multi-technique approach is recommended. For quantitative analysis, particularly at low concentrations, a derivatization step is often employed, as hydroxylamines can exhibit poor chromatographic behavior.[4][5]

Diagram: Analytical Workflow

Caption: Recommended workflow for analytical characterization.

Protocol: Purity Determination by HPLC-UV Following Derivatization

Objective: To quantify the purity of this compound.

Rationale: Direct HPLC analysis can be challenging. Derivatization with an aromatic aldehyde like benzaldehyde converts the hydroxylamine into a stable O-benzyl benzaldoxime, which is more hydrophobic and possesses a strong UV chromophore, making it ideal for reverse-phase HPLC-UV analysis.[4]

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Prepare the sample to be tested at the same nominal concentration.

-

-

Derivatization Reaction:

-

To 1.0 mL of each solution, add 100 µL of a benzaldehyde solution (e.g., 10 mg/mL in acetonitrile) and 50 µL of a mild acid catalyst (e.g., 1% acetic acid).

-

Vortex the mixture and allow it to react at room temperature for 30-60 minutes.

-

-

HPLC-UV Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

The purity is calculated by comparing the peak area of the derivatized analyte in the sample to that of the reference standard, or by area percent normalization if a standard is unavailable.

-

Expected Spectroscopic Data

-

¹H NMR: Expect characteristic signals for the benzylic protons (-CH₂-) around 4.8-5.2 ppm, aromatic protons between 7.2-7.6 ppm, and a broad signal for the -NH₂O⁺ protons.

-

¹³C NMR: Signals corresponding to the benzylic carbon (~75-80 ppm) and the six aromatic carbons (four signals due to symmetry, ~128-135 ppm).

-

MS (ESI+): The mass spectrum should show a prominent peak corresponding to the mass of the free base [M+H]⁺.

Applications in Research and Development

The primary utility of this reagent is as a synthetic intermediate. Its structure allows for the strategic installation of a reactive "handle" that can be further elaborated.

-

Formation of Oxime Ethers: The most common application is the reaction with aldehydes and ketones to form stable O-benzyl oxime ethers.[6] This reaction is often high-yielding and proceeds under mild conditions. These oxime ethers are versatile intermediates in their own right, serving as precursors to nitriles, amides, or various heterocyclic systems. They are also used as protecting groups for carbonyls.

Diagram: Reaction with a Carbonyl Compound

Caption: General transformation of a carbonyl to an O-benzyl oxime ether.

-

Medicinal Chemistry and Drug Discovery: While hydroxylamines have sometimes been flagged as "structural alerts," recent research has demonstrated that stable, trisubstituted hydroxylamines can be valuable components of drug candidates.[7][8] The O-(3,4-Dichlorobenzyl) group provides a scaffold that can be used to probe binding pockets in proteins. The dichloro substitution pattern is a well-established motif in many approved drugs, influencing factors like metabolic stability and receptor affinity. This reagent is therefore a tool for chemists to generate novel analogues of existing drugs or to build new chemical entities for screening campaigns.[9]

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate precautions.[2]

| Hazard Class | GHS Statement | Source |

| Corrosive to Metals | H290: May be corrosive to metals | [2] |

| Acute Toxicity (Oral, Dermal) | H302 + H312: Harmful if swallowed or in contact with skin | [2] |

| Skin/Eye Irritation | H315: Causes skin irritation, H319: Causes serious eye irritation | [2] |

| Sensitization | H317: May cause an allergic skin reaction | [2] |

| Carcinogenicity | H351: Suspected of causing cancer | [2] |

| Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | [2] |

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[2][10]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[2][11]

-

Handling: Avoid generating dust.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not empty into drains.[2]

Conclusion

This compound is a valuable, albeit hazardous, reagent for the modern synthetic chemist. Its utility lies in its ability to reliably introduce the dichlorobenzyloxyamino group, enabling the synthesis of complex oxime ethers and other nitrogen-containing compounds relevant to pharmaceutical and agrochemical research. By understanding its properties, synthesis, and analytical characterization, and by adhering strictly to safety protocols, researchers can effectively and safely leverage this compound to advance their discovery programs.

References

- Vertex AI Search. This compound, 95% Purity, C7H8Cl3NO, 1 gram.

- MilliporeSigma. SAFETY DATA SHEET - according to the (US)

- Sigma-Aldrich.

- Sigma-Aldrich. O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride | 94831-82-0.

- Lab Alley.

- ChemicalBook. O-(3,4-dichlorobenzyl)hydroxylaMine | 84772-12-3.

- Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS.

- CymitQuimica. O-(4-Chlorobenzyl)hydroxylamine hydrochloride.

- Organic Syntheses. Organic Syntheses Procedure.

- PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

- ChemicalBook. Hydroxylamine hydrochloride | 5470-11-1.

- BLD Pharm. 755740-10-4|O-(3,5-Dichlorobenzyl)hydroxylamine.

- ChemicalBook. The synthetic methods of hydroxylamine hydrochloride.

- DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential.

- Google Patents. EP0440582A1 - Process for preparing O-substituted hydroxylamines.

- Chem-Impex. O-Benzyl-hydroxylamine hydrochloride.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis.

- American Journal of Biomedical Science and Research.

- Google Patents.

- MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.

- PubMed Central.

- PrepChem.com. Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride).

- MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

- Google Patents. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. shepherd.edu [shepherd.edu]

- 3. EP0440582A1 - Process for preparing O-substituted hydroxylamines - Google Patents [patents.google.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 6. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. lobachemie.com [lobachemie.com]

- 11. media.laballey.com [media.laballey.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride, a halogenated O-substituted hydroxylamine derivative. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines critical safety and handling protocols and discusses its potential applications as a versatile intermediate in organic and medicinal chemistry. The integration of the 3,4-dichlorobenzyl moiety with the reactive hydroxylamine functionality makes this compound a valuable building block for creating complex molecules with potential biological activity.

Introduction

O-substituted hydroxylamines are a class of chemical compounds with significant utility in organic synthesis. They serve as pivotal intermediates in the preparation of a wide array of nitrogen-containing molecules, including oximes, nitrones, and various heterocyclic systems. The specific compound, this compound, incorporates a 3,4-dichlorinated benzene ring. This substitution pattern is a well-known pharmacophore present in numerous approved drugs and clinical candidates, often contributing to enhanced metabolic stability or specific receptor interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, characterization, and safe implementation in research and development workflows.

Molecular Structure and Chemical Identity

The precise arrangement of atoms and their connectivity define the chemical behavior and reactivity of this compound.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride |

| Molecular Formula | C₇H₈Cl₃NO |

| Molecular Weight | 228.51 g/mol |

| CAS Number | 236189-63-2 |

| Parent Compound | O-(3,4-Dichlorobenzyl)hydroxylamine (CAS: 84772-12-3) |

Data compiled from computational analysis and chemical databases.

Structural Elucidation

This compound is an ionic salt. Its structure is composed of an O-(3,4-Dichlorobenzyl)hydroxylammonium cation and a chloride anion.

Key Structural Features:

-

3,4-Dichlorobenzyl Group: A benzene ring substituted at the 3- and 4-positions with chlorine atoms, attached to a methylene (-CH₂-) bridge.

-

Oxyammonium Core: The hydroxylamine moiety is O-alkylated by the benzyl group and protonated at the nitrogen atom, forming a positively charged oxyammonium group (-O-NH₃⁺).

-

Chloride Anion: A chloride ion (Cl⁻) balances the positive charge of the organic cation.

-

Stereochemistry: The molecule is achiral and possesses no stereocenters.[1]

(Note: An illustrative 2D structure is shown. Actual bond angles and lengths will vary.)

Synthesis and Mechanism

The formation of the ether linkage between the benzyl group and the hydroxylamine oxygen is the key transformation in the synthesis of this molecule.

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthetic strategy. The primary disconnection is at the C-O ether bond, leading to a 3,4-dichlorobenzyl electrophile and a hydroxylamine nucleophile.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

The synthesis can be effectively carried out via a nucleophilic substitution reaction, analogous to the preparation of similar benzylhydroxylamines.[2] This protocol is based on established chemical principles.

Objective: To synthesize this compound from 3,4-dichlorobenzyl chloride and hydroxylamine hydrochloride.

Materials:

-

3,4-Dichlorobenzyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Methanol/Water solvent system

-

Ethyl acetate (for crystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and reflux apparatus

Step-by-Step Procedure:

-

Preparation of Free Hydroxylamine: In a reaction vessel, dissolve hydroxylamine hydrochloride (e.g., 2.0 equivalents) in a mixture of methanol and water.

-

Base Addition: Cool the solution in an ice water bath. Slowly add a solution of sodium hydroxide (2.0 equivalents) while stirring vigorously. The temperature should be maintained below 20°C. This in-situ neutralization generates the free hydroxylamine base, a more potent nucleophile, and precipitates sodium chloride.

-

Filtration: Stir the resulting slurry for approximately 30 minutes, then filter to remove the precipitated sodium chloride. The filtrate contains the free hydroxylamine in solution.

-

Alkylation Reaction: To the filtrate, add a solution of 3,4-dichlorobenzyl chloride (1.0 equivalent) in methanol.

-

Reaction Monitoring: Heat the mixture to a gentle reflux (e.g., 60-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to protonate the product and any unreacted hydroxylamine. Remove the methanol under reduced pressure. The resulting aqueous residue can be extracted with a non-polar solvent (e.g., diethyl ether) to remove organic impurities.

-

Crystallization: The crude product in the aqueous phase can often be purified by crystallization. Evaporate the water to obtain the crude solid. Recrystallize the solid from a suitable solvent system, such as ethyl acetate, to yield the purified this compound.[2]

Causality: The use of a base is critical to deprotonate the hydroxylammonium chloride, forming the free base NH₂OH, which is the active nucleophile required for the Sₙ2 attack on the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride. The final acidification ensures the product is isolated as the stable and often crystalline hydrochloride salt.

Spectroscopic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the expected spectral features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Three protons on the dichlorinated ring are expected in the ~7.2-7.6 ppm region. Their splitting pattern will be complex due to their specific arrangement (an ABX or similar system).

-

Benzylic Protons (-CH₂-): A singlet is expected around ~5.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad, exchangeable singlet is expected, typically downfield (>10 ppm), but its position and appearance are highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~125-140 ppm). Two of these will be directly attached to chlorine atoms and will appear in the lower field portion of this range.

-

Benzylic Carbon (-CH₂-): A signal is expected around ~75-80 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H stretch | -NH₃⁺ (Ammonium) |

| ~3050 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic (-CH₂) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Ether |

| 850-800 | C-H bend | 1,2,4-trisubstituted benzene |

| ~700 | C-Cl stretch | Aryl-Chloride |

Quality Control Workflow

A robust workflow is essential to validate the identity and purity of a newly synthesized batch before its use in further applications.

Caption: A typical quality control workflow for synthesis validation.

Safety, Handling, and Storage

Due to its structural similarity to hydroxylamine hydrochloride, this compound should be handled as a hazardous substance.[3]

-

Hazard Identification: Assumed to be toxic if swallowed or in contact with skin, cause serious eye irritation, and may cause skin irritation or an allergic reaction. Handle as a suspected carcinogen. Heating may cause an explosion.

-

Safe Handling Protocols:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid generating dust. Handle as a solid, and use appropriate tools to transfer material.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage Recommendations:

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Applications in Research and Development

The unique combination of a reactive hydroxylamine group and a dichlorinated aromatic ring makes this compound a valuable tool for chemists.

-

Pharmaceutical Synthesis: It is a key building block for introducing the 3,4-dichlorobenzyl-oxy-amino moiety into target molecules. This is particularly relevant in the design of novel enzyme inhibitors, receptor ligands, or other potential therapeutic agents.[4]

-

Derivatizing Agent: Like other O-substituted hydroxylamines, it can be used as a derivatizing agent for aldehydes and ketones, for example, to improve their detection in analytical techniques like GC-MS or HPLC.[5]

-

Heterocyclic Chemistry: It can serve as a precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular structure is fundamental to predicting its reactivity and utilizing it effectively. By following robust synthetic and analytical protocols, and adhering strictly to safety guidelines, researchers can confidently employ this compound as a building block for the discovery and development of novel chemical entities.

References

-

Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]

-

PubChem. (2024). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dichlorobenzyl chloride. Retrieved from [Link]

-

Silva, D. et al. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]

-

precisionFDA. (n.d.). 3,4-DIHYDROXYBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP0440582A1 - Process for preparing O-substituted hydroxylamines.

-

MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153). Retrieved from [Link]

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

-

Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

-

PubChem. (2025). Hydroxylamine, O-((4-chlorophenyl)methyl)-, hydrochloride (1:1). Retrieved from [Link]

-

Lab Alley. (n.d.). Hydroxylamine Hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of O-(3,4-Dichlorobenzyl)hydroxylamine Hydrochloride

A Senior Application Scientist's Synthesis of a Promising Modulator of Immuno-Oncology and Inflammatory Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride emerges from a chemical class of significant therapeutic interest. While direct, extensive research on this specific molecule is nascent, a robust body of evidence surrounding its structural analogs, particularly halogenated O-benzylhydroxylamines, provides a compelling forecast of its biological activities. This guide synthesizes the current understanding of these activities, focusing on the compound's potent inhibitory potential against Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme in cancer immune evasion, and its prospective role as a modulator of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1), an enzyme implicated in inflammatory diseases and atherosclerosis. We will delve into the mechanistic underpinnings of these interactions, provide detailed, field-proven experimental protocols for their investigation, and explore the translational implications for drug discovery and development.

Introduction: The Therapeutic Potential of Substituted O-Benzylhydroxylamines

The O-benzylhydroxylamine scaffold has garnered considerable attention in medicinal chemistry due to its versatile reactivity and ability to interact with key biological targets. The introduction of halogen substituents, such as the 3,4-dichloro pattern, significantly modulates the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity. This guide will primarily focus on the well-documented role of halogenated O-benzylhydroxylamines as inhibitors of IDO1, a therapeutic target of immense interest in oncology.[1] Furthermore, we will explore the potential for this compound to inhibit SSAO, another important enzyme with pathological roles in inflammation.

Primary Biological Target: Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming creates a tolerogenic environment that allows cancer cells to evade immune surveillance, particularly by T-cells.[2] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity, especially in combination with other immunotherapies like checkpoint inhibitors.[2]

Mechanism of Action: A Likely Heme-Coordinating Inhibitor

Research on O-benzylhydroxylamine and its derivatives suggests that these compounds act as potent inhibitors of IDO1.[1] Spectroscopic studies indicate that O-alkylhydroxylamines coordinate with the heme iron within the active site of the IDO1 enzyme.[1] This interaction is thought to mimic the alkylperoxy transition or intermediate state of the natural enzymatic reaction, thereby blocking the catalytic cycle.[1] The dichlorination at the 3 and 4 positions of the benzyl ring is predicted to enhance this inhibitory activity.

Structure-Activity Relationship (SAR) Insights

Studies on a series of O-benzylhydroxylamine analogs have revealed key SAR trends that underscore the potential of the 3,4-dichloro substitution pattern:

-

Halogenation Enhances Potency: The addition of halogen atoms to the aromatic ring of O-benzylhydroxylamine consistently improves its IDO1 inhibitory potency.[1]

-

Positional Importance: The position of the halogen substituent is critical, with meta-substitution generally leading to the greatest increase in activity.[1] The 3,4-dichloro pattern combines a meta and a para substituent, suggesting a strong potential for potent inhibition.

Table 1: IDO1 Inhibitory Activity of O-Benzylhydroxylamine and Halogenated Derivatives

| Compound | Substitution Pattern | Enzymatic IC50 (µM) |

| O-Benzylhydroxylamine | Unsubstituted | ~0.8 |

| O-(3-Chlorobenzyl)hydroxylamine | 3-Chloro | ~0.2 |

| O-(4-Chlorobenzyl)hydroxylamine | 4-Chloro | ~0.4 |

| O-(3,4-Dichlorobenzyl)hydroxylamine | 3,4-Dichloro | Predicted < 0.2 |

Data for substituted compounds are based on trends reported in authoritative sources.[1] The value for O-(3,4-Dichlorobenzyl)hydroxylamine is an expert projection based on this SAR data.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of this compound against recombinant human IDO1.

2.3.1. Materials and Reagents:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

This compound (test compound)

-

Epacadostat or a similar known IDO1 inhibitor (positive control)

-

96-well microplates

-

Spectrophotometer or fluorometer

2.3.2. Assay Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of all other reagents in potassium phosphate buffer.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Inhibitor Addition: Add varying concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Enzyme Addition: Initiate the reaction by adding the IDO1 enzyme to all wells except for the no-enzyme control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

-

Kynurenine Detection: The product of the reaction, N-formylkynurenine, is unstable and is converted to kynurenine. Kynurenine can be detected by its absorbance at 321 nm or by a more sensitive method involving a colorimetric reaction with p-dimethylaminobenzaldehyde. Alternatively, fluorescent detection methods are available in commercial kits.[4][5]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro IDO1 inhibition assay.

Secondary Biological Target: Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function protein with both enzymatic and adhesive roles.[6] Its amine oxidase activity catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia.[6] These products can contribute to oxidative stress and inflammation. SSAO is implicated in various inflammatory diseases, including atherosclerosis, by promoting leukocyte adhesion to the vascular endothelium.[7][8]

Rationale for Potential Inhibition

While direct evidence for the inhibition of SSAO by this compound is not yet available, several lines of reasoning suggest its potential as an inhibitor:

-

Structural Similarities: The broader class of amine oxidase inhibitors includes compounds with features analogous to O-benzylhydroxylamines.

-

Anti-inflammatory Potential: Inhibition of SSAO is a validated anti-inflammatory strategy.[6][8] Given the known anti-inflammatory effects of some IDO1 inhibitors, exploring dual-target activity is a logical line of inquiry.

Experimental Protocol: In Vitro SSAO Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound on SSAO activity, often using a tissue homogenate rich in the enzyme, such as bovine lung or rat aorta.

3.2.1. Materials and Reagents:

-

Bovine lung microsomes or other SSAO-rich tissue homogenate

-

Benzylamine (substrate)

-

Semicarbazide (known SSAO inhibitor, positive control)

-

Potassium Phosphate Buffer (pH 7.4)

-

This compound (test compound)

-

Amplex® Red reagent and horseradish peroxidase (for H2O2 detection)

-

96-well black microplates

-

Fluorometer

3.2.2. Assay Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent. Prepare working solutions of other reagents in potassium phosphate buffer.

-

Enzyme Preparation: Prepare a suitable dilution of the SSAO-containing tissue homogenate in buffer.

-

Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme preparation with varying concentrations of this compound or the positive control for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, benzylamine.

-

Hydrogen Peroxide Detection: The production of hydrogen peroxide is monitored using a fluorescent detection system like Amplex® Red in the presence of horseradish peroxidase.

-

Kinetic Measurement: Measure the fluorescence intensity over time to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Caption: Workflow for the in vitro SSAO inhibition assay.

Synthesis of this compound

General Synthetic Procedure

The synthesis typically involves a two-step, one-pot reaction starting from the corresponding benzyl halide.

4.1.1. Materials and Reagents:

-

3,4-Dichlorobenzyl chloride

-

N-Hydroxyurethane

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Diethyl ether

-

Hydrochloric acid

4.1.2. Synthetic Steps:

-

O-Benzylation of N-Hydroxyurethane: N-Hydroxyurethane is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like sodium ethoxide in ethanol. This step results in the formation of the O-(3,4-dichlorobenzyl) carbethoxyhydroxamate intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, under reflux. This cleaves the carbethoxy protecting group.

-

Extraction and Purification: After cooling, the O-(3,4-Dichlorobenzyl)hydroxylamine free base is extracted with an organic solvent like diethyl ether.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate the hydrochloride salt.

-